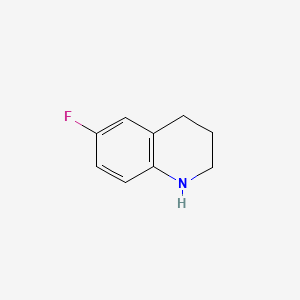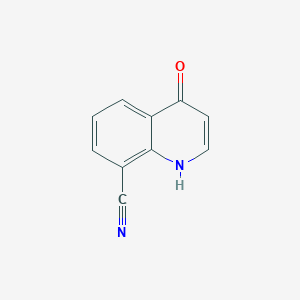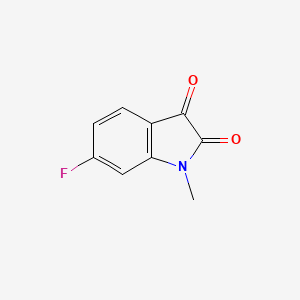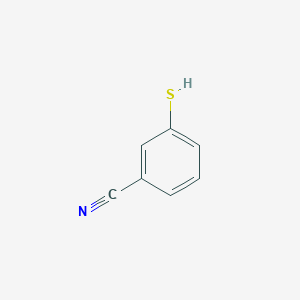![molecular formula C11H9BrN2 B1283094 5'-Bromo-5-methyl-[2,2']bipyridinyl CAS No. 1187163-83-2](/img/structure/B1283094.png)
5'-Bromo-5-methyl-[2,2']bipyridinyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-5-methyl-[2,2']bipyridinyl, commonly known as 5-BMBP, is an organobromine compound with a wide range of applications in scientific research. It is a versatile molecule that has been used for a variety of purposes, including synthesis of other compounds, drug delivery, and as an imaging agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Ligand Complexation
- 5'-Bromo-5-methyl-[2,2']bipyridinyl is utilized in the synthesis of various ligands. For example, it is used in the creation of mono-, bis-, and tris-tridentate ligands, particularly suited for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).
Preparation of Metal-Complexing Molecular Rods
- This compound is instrumental in efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, useful for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
Development of Photocatalysts
- It plays a role in the development of photocatalysts. For instance, Ru(II)-Re(I) binuclear complexes linked by bridging ligands including this compound showed improved photocatalytic activities, particularly in CO2 reduction (Gholamkhass et al., 2005).
Application in Organic Synthesis
- This compound is also used in organic synthesis, like the creation of C2-symmetric 2,2'-bipyridines derived from glucose, demonstrating its versatility in synthetic chemistry (Peterson & Dalley, 1996).
Role in Supramolecular Assemblies
- This compound is significant in the formation of supramolecular metal complexes. These complexes, involving this compound, are used for hydrogen-bonded supramolecular assemblies, contributing to the field of supramolecular chemistry (Fernández González et al., 1996).
Nanoengineering and Ligand Design
- It is essential in nanoengineering and ligand design, being used for the synthesis of multitopic metal ion-binding modules for supramolecular nanoengineering (Baxter, 2000).
Eigenschaften
IUPAC Name |
2-(5-bromopyridin-2-yl)-5-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-2-4-10(13-6-8)11-5-3-9(12)7-14-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIGNMKZAPNHIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
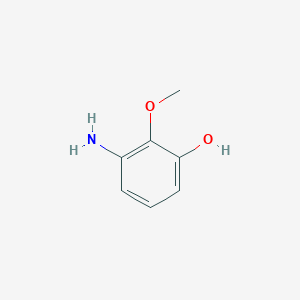

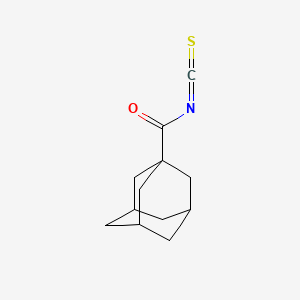





![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)
